N-(p-tolyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Applications De Recherche Scientifique
Synthèse de dérivés de triazolopyridine
Le composé peut être utilisé dans la synthèse des [1,2,4]triazolo[4,3-a]pyridines . Cette méthode offre un accès facile aux dérivés de triazolopyridine synthétiquement et biologiquement importants .
Inhibiteurs potentiels de la kinase c-Met
Le composé peut être utilisé dans le développement d'inhibiteurs potentiels de la kinase c-Met . Le composé a montré une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa .
Construction de matériaux énergétiques thermiquement stables
Le composé peut être utilisé comme élément de base pour la construction de matériaux énergétiques très thermiquement stables .
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, c-Met kinase, and inhibits its activity .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways involved in cell growth and survival . This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell proliferation and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, leading to reduced cell growth and increased cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in acidic or basic medium.
Activité Biologique
The compound 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential biological activity. Its structural features suggest various pharmacological applications, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic uses.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine core linked to a pyridine moiety and a thioether functional group. These structural elements are crucial for its biological activity and interaction with molecular targets.
Structural Feature | Description |
---|---|
Triazolo[4,3-b]pyridazine | Core structure with potential for anticancer activity |
Pyridine ring | Enhances solubility and bioactivity |
Thioether linkage | May contribute to metabolic stability |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The following mechanisms have been proposed:
- Tubulin Interaction : Similar to other triazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may bind to various receptors or enzymes, altering signaling pathways that regulate cell growth and survival.
- Gene Expression Regulation : It might influence gene expression related to apoptosis and cell cycle regulation.
Anticancer Efficacy
Recent studies have evaluated the anticancer properties of compounds structurally similar to 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide . For instance:
- A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines exhibited significant antiproliferative effects against various cancer cell lines (SGC-7901, A549, HT-1080), with IC50 values ranging from 0.008 μM to 0.014 μM for the most active derivatives .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
Mechanistic Insights
In vitro assays demonstrated that these compounds could effectively inhibit tubulin polymerization and disrupt microtubule dynamics . Cell cycle analysis revealed significant arrest at the G2/M phase in treated cells.
Case Studies
Several case studies highlight the potential of triazole derivatives in cancer treatment:
- Case Study on Compound 22i : This derivative exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively . The study included various assays that confirmed its mechanism as a c-Met kinase inhibitor.
- Comparative Analysis of Triazole Derivatives : A comparative study on different triazole derivatives indicated that modifications in the side chains significantly affect their biological activity and selectivity towards cancer cells .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-18(26)12-27-19-23-22-17-7-6-16(24-25(17)19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJQSSSZLHCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.